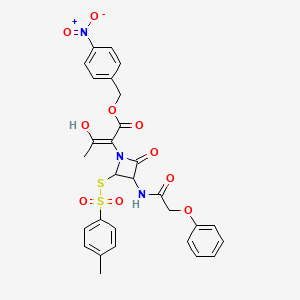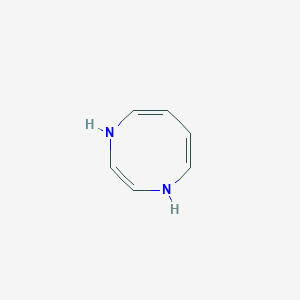![molecular formula C8H4Cl3NOS B14626470 1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene CAS No. 58555-12-7](/img/structure/B14626470.png)
1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-isocyanato-4-[(trichloromethyl)thio]-: is an organic compound characterized by the presence of an isocyanate group and a trichloromethylthio group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Phosgenation of Amines: One common method for preparing isocyanates involves the reaction of amines with phosgene.
Oxalyl Chloride Method: Another laboratory-safe variation involves using oxalyl chloride instead of phosgene.
Industrial Production Methods:
Phosgenation Process: Industrially, the phosgenation process is widely used due to its efficiency in producing large quantities of isocyanates.
Alternative Methods: Some industrial processes may use alternative reagents and catalysts to produce isocyanates, aiming to minimize the use of hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Addition: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- undergoes nucleophilic addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group reacts with various nucleophiles.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with the isocyanate group to form urethanes and ureas under mild conditions.
Catalysts: Catalysts such as palladium may be used to facilitate certain reactions involving isocyanates.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polyurethane Production: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation techniques to link biomolecules for various applications in diagnostics and therapeutics.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Nucleophilic Attack: The isocyanate group in Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as alcohols and amines.
Formation of Stable Products: The reactions typically result in the formation of stable urethane or urea linkages, which are important in the context of polymer chemistry.
Vergleich Mit ähnlichen Verbindungen
Phenyl Isocyanate: Similar in structure but lacks the trichloromethylthio group.
Methyl Isocyanate: Contains a methyl group instead of the trichloromethylthio group.
Uniqueness:
Eigenschaften
CAS-Nummer |
58555-12-7 |
|---|---|
Molekularformel |
C8H4Cl3NOS |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
1-isocyanato-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H4Cl3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
InChI-Schlüssel |
RDDGPQWJZAULFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C=O)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
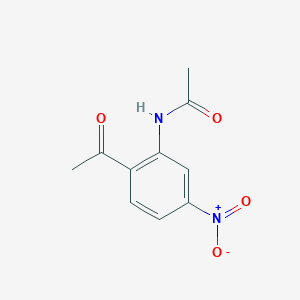
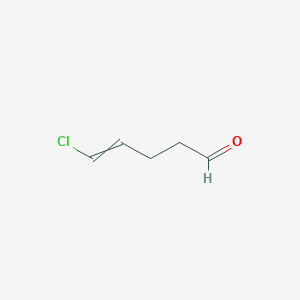
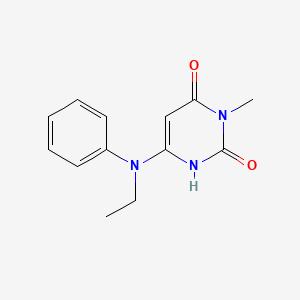
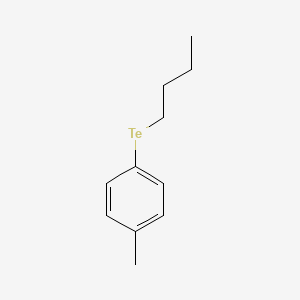
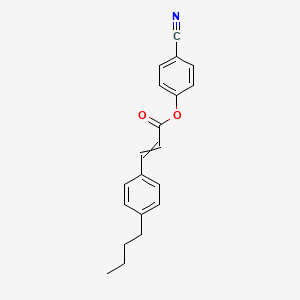
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
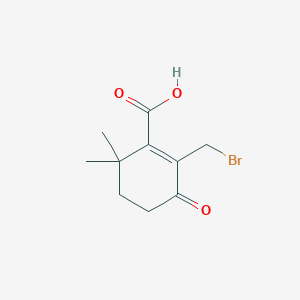
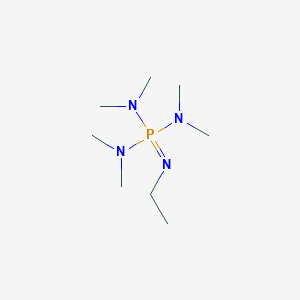
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)


